molecular formula C11H14N2O2 B12494303 N'-formyl-N,N'-dimethyl-2-phenylacetohydrazide

N'-formyl-N,N'-dimethyl-2-phenylacetohydrazide

Cat. No.: B12494303
M. Wt: 206.24 g/mol
InChI Key: RIWBPQNBIRNJGS-UHFFFAOYSA-N
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Description

N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide is an organic compound with a complex structure that includes a formyl group, dimethyl groups, and a phenylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide typically involves the formylation of N,N-dimethyl-2-phenylacetohydrazide. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction proceeds under mild conditions and results in the formylation of the hydrazide.

Industrial Production Methods

Industrial production of N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide may involve large-scale formylation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formyl group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazide.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide involves its interaction with molecular targets and pathways within biological systems. The formyl group can participate in nucleophilic addition reactions, while the hydrazide moiety can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-formyl-N,N’-dimethyl-2-phenylacetohydrazide is unique due to the presence of both formyl and hydrazide groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-methyl-N-[methyl-(2-phenylacetyl)amino]formamide

InChI

InChI=1S/C11H14N2O2/c1-12(9-14)13(2)11(15)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3

InChI Key

RIWBPQNBIRNJGS-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)N(C)C(=O)CC1=CC=CC=C1

Origin of Product

United States

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